molecular formula C6H11ClO3S B13253484 2-Methoxycyclopentane-1-sulfonyl chloride

2-Methoxycyclopentane-1-sulfonyl chloride

Cat. No.: B13253484
M. Wt: 198.67 g/mol
InChI Key: HMNCIUASKYPWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxycyclopentane-1-sulfonyl chloride (CAS 1876605-30-9) is a specialized cyclopentane-based sulfonyl chloride reagent of interest in advanced organic synthesis and medicinal chemistry research. This compound belongs to the class of sulfonyl halides, which are highly reactive intermediates characterized by a sulfonyl (>S(=O)2) group singly bonded to a chlorine atom . The molecular structure features a sulfonyl chloride functional group attached to a methoxy-substituted cyclopentane ring, with a molecular formula of C6H11ClO3S and a molecular weight of 198.67 . As a sulfonyl chloride, this reagent serves as a versatile electrophilic synthon, primarily reacting with nucleophiles such as amines and alcohols . Its principal research application lies in the formation of sulfonamide linkages through reaction with primary and secondary amines . The resulting sulfonamides are stable under basic aqueous conditions and exhibit enhanced hydrogen-bonding strength compared to carbonamides, making them valuable scaffolds in drug discovery and materials science . The methoxy group on the cyclopentane ring can influence the compound's stereochemistry and steric properties, potentially offering unique selectivity in synthetic transformations. This chemical is for Research Use Only (RUO) and is intended solely for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed, as sulfonyl chlorides are generally reactive, moisture-sensitive, and may decompose to release hazardous gases such as hydrogen chloride and sulfur oxides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

2-methoxycyclopentane-1-sulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-10-5-3-2-4-6(5)11(7,8)9/h5-6H,2-4H2,1H3

InChI Key

HMNCIUASKYPWAQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Methoxycyclopentane 1 Sulfonyl Chloride

General Strategies for Sulfonyl Chloride Synthesis

The formation of a sulfonyl chloride functional group is a cornerstone transformation in organic chemistry. Several robust strategies have been developed, broadly categorized by the type of starting material and the nature of the chemical transformation. These methods provide the fundamental toolkit for approaching the synthesis of a specific target like 2-Methoxycyclopentane-1-sulfonyl chloride.

Oxidative Chlorosulfonation Approaches

Oxidative chlorosulfonation involves the simultaneous oxidation of a sulfur-containing functional group and its chlorination to form the sulfonyl chloride. This approach is highly effective for various sulfur-containing precursors. A common set of starting materials for this strategy are S-alkyl isothiourea salts, which are readily prepared from alkyl halides and thiourea (B124793). organic-chemistry.org These salts can be converted to the corresponding sulfonyl chlorides using clean and economically viable reagents like bleach (sodium hypochlorite) or sodium chlorite (B76162) (NaClO₂) under acidic conditions. organic-chemistry.org The use of inorganic reagents is advantageous as it simplifies purification and reduces organic by-products. organic-chemistry.org For instance, a bleach-mediated protocol offers an environmentally friendly synthesis of alkanesulfonyl chlorides with high yields and simple, chromatography-free purification. organic-chemistry.org

Another approach involves the use of N-chlorosuccinimide (NCS) for the oxidative chlorosulfonation of S-alkylisothiourea salts, which also produces sulfonyl chlorides in good yields. organic-chemistry.org

Table 1: Reagents for Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts
Oxidizing/Chlorinating AgentKey AdvantagesReference
Bleach (Sodium Hypochlorite)Environmentally friendly, readily available reagents, simple purification organic-chemistry.org
Sodium Chlorite (NaClO₂)Convenient, safe, and environmentally benign organic-chemistry.org
N-Chlorosuccinimide (NCS)Effective for producing structurally diverse sulfonyl chlorides organic-chemistry.org

Sandmeyer-Type Reactions for Sulfonyl Chloride Formation

The Sandmeyer reaction provides a classic route to aryl sulfonyl chlorides from aromatic amines and can be adapted for some heteroaromatic systems. The process involves the diazotization of an aniline (B41778) derivative to form a diazonium salt, which is then treated with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂) to yield the sulfonyl chloride. orgsyn.org

Modern variations of this reaction have sought to improve safety and convenience by avoiding the direct use of gaseous sulfur dioxide. One such innovation is the use of DABSO (diazabicyclo[2.2.2]octane-sulfur dioxide complex), a stable solid that serves as a surrogate for SO₂. organic-chemistry.org This method allows for the conversion of a wide range of anilines into sulfonyl chlorides under mild conditions, catalyzed by copper in the presence of hydrochloric acid. organic-chemistry.org The resulting sulfonyl chloride can be isolated or used directly in subsequent reactions, such as the formation of sulfonamides. organic-chemistry.org

Transformations from Sulfur-Containing Precursors (e.g., Sulfonyl Hydrazides, Thiols, Disulfides)

A highly versatile and widely used strategy for synthesizing sulfonyl chlorides involves the direct oxidative chlorination of thiols (mercaptans) and disulfides. This transformation can be achieved using a variety of reagent systems, often providing excellent yields under mild conditions. organic-chemistry.org

One effective system employs hydrogen peroxide in the presence of a catalyst like zirconium tetrachloride (ZrCl₄). orgsyn.orgorganic-chemistry.org This method is noted for its high efficiency, extremely short reaction times (often minutes), and the avoidance of harsh or toxic reagents. organic-chemistry.org The reaction proceeds through the successive oxidation of the sulfur atom, cleavage of the S-S bond in the case of disulfides, and subsequent chlorination. organic-chemistry.org Other reagent combinations for this transformation include:

Hydrogen peroxide and thionyl chloride (SOCl₂). organic-chemistry.org

Chlorous acid or its salts under acidic conditions. google.com

The scope of these methods is broad, accommodating various functional groups on the thiol or disulfide precursors. organic-chemistry.org

Table 2: Selected Reagents for Oxidative Chlorination of Thiols and Disulfides
Reagent SystemSubstrateKey FeaturesReference
H₂O₂ / ZrCl₄Thiols, DisulfidesExcellent yields, very fast, mild conditions orgsyn.orgorganic-chemistry.org
H₂O₂ / SOCl₂ThiolsHighly reactive, short reaction times organic-chemistry.org
Chlorous Acid/Salt (acidic)Thiols, Disulfides, ThioestersWide raw material scope, high yield google.com

Sulfonyl hydrazides also serve as stable precursors to sulfonyl chlorides. They can be readily converted to the target compound using reagents such as N-chlorosuccinimide (NCS). This method is simple, rapid, and allows for the late-stage conversion of the stable sulfonyl hydrazide into the more reactive sulfonyl chloride.

Targeted Synthesis of this compound and Related Cyclopentane (B165970) Derivatives

While specific documented syntheses for this compound are scarce, a logical synthetic plan can be constructed by applying the general methodologies described above to suitable cyclopentane-based precursors. The key challenges are the introduction of the sulfur functionality onto the cyclopentane ring and the stereocontrolled placement of the methoxy (B1213986) group relative to the sulfonyl chloride.

Routes Involving Cyclopentane Precursors

A plausible and direct route to this compound would begin with a corresponding sulfur-containing precursor, such as 2-methoxycyclopentanethiol or bis(2-methoxycyclopentyl) disulfide. Following its synthesis, this precursor could be subjected to one of the robust oxidative chlorination methods previously discussed.

For example, treating 2-methoxycyclopentanethiol with an efficient reagent system like hydrogen peroxide and zirconium tetrachloride in an appropriate solvent would be expected to yield the desired this compound. orgsyn.orgorganic-chemistry.org This approach benefits from the mild conditions and high yields typically associated with the oxidative chlorination of aliphatic thiols. organic-chemistry.org

The synthesis of the thiol precursor itself would be a critical step. It could potentially be prepared from a 2-methoxycyclopentyl halide via substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea followed by hydrolysis.

Stereocontrolled Introduction of the Methoxy Group

Achieving stereocontrol in the synthesis of this compound hinges on establishing the desired relative stereochemistry in an early precursor. A common strategy for installing 1,2-disubstituted patterns on a cyclopentane ring is to start from cyclopentene (B43876) oxide.

The epoxide ring can be opened by a nucleophile, which proceeds with anti-stereochemistry. Therefore, the reaction of cyclopentene oxide with methanol (B129727), typically under acidic or basic catalysis, would yield trans-2-methoxycyclopentanol. This reaction establishes the trans relationship between the hydroxyl and methoxy groups.

With the stereochemistry set, the hydroxyl group of trans-2-methoxycyclopentanol can be converted into a thiol group. This can be accomplished through several methods, for instance:

Conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate).

Subsequent displacement with a sulfur nucleophile, such as potassium thioacetate (B1230152). This reaction proceeds with inversion of configuration (Sₙ2), resulting in a cis-thioacetate.

Hydrolysis of the thioacetate group would then afford the cis-2-methoxycyclopentanethiol.

Finally, the oxidative chlorination of this stereochemically defined thiol would produce the corresponding cis-2-Methoxycyclopentane-1-sulfonyl chloride, demonstrating how stereocontrol originating from an epoxide-opening reaction can be carried through the synthetic sequence.

Formation of the Sulfonyl Chloride Group via Functional Group Interconversions

The introduction of the sulfonyl chloride functional group is a critical step in the synthesis of this compound. This transformation is typically achieved through the conversion of other sulfur-containing functional groups, most commonly sulfonic acids. Sulfonyl chlorides are valuable intermediates in organic synthesis due to their reactivity with a wide range of nucleophiles, enabling the formation of sulfonamides, sulfonate esters, and sulfones. molport.comsigmaaldrich.com

One of the most prevalent methods for preparing sulfonyl chlorides is the chlorination of sulfonic acids. thieme-connect.com Various chlorinating agents can be employed for this purpose, with the choice of reagent often depending on the substrate's stability and the desired reaction conditions. Common reagents include thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃). thieme-connect.comresearchgate.net

A more recent and milder method involves the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) under solvent-free conditions. This approach is efficient for a diverse range of aromatic, aliphatic, and cyclic sulfonic acids, offering high yields and short reaction times. thieme-connect.com The reaction is chemoselective, tolerating other functional groups such as ethers, which is particularly relevant for the synthesis of this compound. thieme-connect.com

Another major pathway is the oxidative chlorination of sulfur compounds at a lower oxidation state, such as thiols, disulfides, or thioacetates. researchgate.netnih.govresearchgate.net Reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source or aqueous chlorine are frequently used for this transformation. nih.govresearchgate.netorganic-chemistry.org For instance, S-alkyl isothiourea salts, which are readily prepared from alkyl halides, can be converted to the corresponding sulfonyl chlorides in high yields through oxidative chlorosulfonation using reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide. organic-chemistry.org

The following table summarizes common reagents used for the conversion of sulfonic acids to sulfonyl chlorides.

ReagentTypical ConditionsAdvantages
Thionyl chloride (SOCl₂)Often with catalytic DMFReadily available, effective
Phosphorus pentachloride (PCl₅)Neat or in an inert solventPowerful chlorinating agent
2,4,6-trichloro-1,3,5-triazine (TCT)Mild conditionsGood for sensitive substrates
TAPCSolvent-free, grindingMild, high yields, short reaction times thieme-connect.com

Stereoselective and Enantioselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound presents a significant synthetic challenge, as the molecule contains two adjacent chiral centers on the cyclopentane ring. Achieving high diastereoselectivity and enantioselectivity requires carefully designed synthetic strategies.

Control of Chirality in Cyclopentane Ring Systems

The construction of substituted cyclopentane rings with defined stereochemistry is a central theme in modern organic synthesis. oregonstate.edu A variety of methods have been developed to control the relative and absolute stereochemistry of these systems.

One powerful approach is the use of [3+2] cycloaddition reactions. nih.govfrontiersin.org For example, the reaction between donor-acceptor cyclopropanes and electron-deficient alkenes can produce highly functionalized cyclopentanes with excellent diastereoselectivity. frontiersin.org The stereochemical outcome of these reactions can often be controlled by the choice of catalyst, including both organocatalysts and transition metal catalysts. frontiersin.org Similarly, rhodium-catalyzed domino sequences involving vinyldiazoacetates and chiral allylic alcohols can generate cyclopentanes with multiple stereocenters with very high levels of stereoselectivity (e.g., 99% ee, >97:3 dr). nih.gov

Another strategy involves substrate-controlled reactions, where the existing stereocenters in a starting material direct the formation of new ones. For instance, Mizoroki-Heck reactions on cyclopentene precursors can proceed with high stereoselectivity, controlled by the conformation of the substrate. acs.org The development of new catalytic systems continues to expand the toolkit for creating stereodefined cyclopentane structures. organic-chemistry.org

The table below highlights some general strategies for stereocontrolled cyclopentane synthesis.

MethodKey FeaturesStereocontrol
[3+2] CycloadditionConvergent, builds the ringOften catalyst-controlled (chiral Lewis acids, organocatalysts) nih.govfrontiersin.org
Rhodium-Catalyzed Domino ReactionForms multiple bonds and stereocenters in one potHigh diastereo- and enantioselectivity from chiral starting materials nih.gov
Intramolecular Reactions (e.g., Heck)Ring closure of an acyclic precursorOften substrate-controlled, depends on precursor conformation acs.org

Asymmetric Approaches to Sulfonyl Chloride Introduction

While the stereoselective synthesis of the cyclopentane ring is crucial, the introduction of the sulfonyl chloride group (or a precursor) must also be considered within the context of asymmetric synthesis. Direct asymmetric sulfonylation is a developing field. Recent advances have shown that photoactive electron donor-acceptor (EDA) complexes merged with chiral nickel catalysts can achieve the catalytic asymmetric production of α-C chiral sulfones from sulfonyl chlorides and α,β-unsaturated carbonyl compounds. rsc.org While this method forms sulfones rather than sulfonyl chlorides, it demonstrates the potential for radical-based asymmetric C-S bond formation.

A more traditional and practical approach involves the installation of a sulfur-containing functional group onto a pre-existing chiral scaffold. For example, a chiral alcohol, such as a stereoisomer of 2-methoxycyclopentanol, could be converted to a thiol or a sulfonic acid with retention or inversion of configuration, depending on the chosen reaction sequence (e.g., via a Mitsunobu reaction for thiol introduction or conversion to a sulfonate leaving group followed by displacement). This sulfur-functionalized chiral intermediate can then be converted to the target sulfonyl chloride using the methods described in section 2.2.3. thieme-connect.comresearchgate.net

The synthesis of chiral sulfinamides from achiral sulfonyl chlorides using chiral amines as auxiliaries is also a well-established method. researchgate.netnih.govacs.org While this leads to a different class of sulfur compounds, it highlights the use of chiral auxiliaries to induce asymmetry at the sulfur center, a principle that can be conceptually applied in broader asymmetric sulfur chemistry.

Strategies for Accessing Specific Stereoisomers (e.g., (1R,2R)-2-Methoxycyclopentane-1-sulfonyl Chloride)

Accessing a specific stereoisomer like (1R,2R)-2-methoxycyclopentane-1-sulfonyl chloride requires a synthetic route that controls both the relative (cis/trans) and absolute (R/S) stereochemistry of the two stereocenters.

A plausible strategy would begin with a known chiral starting material. For example, one could start from an enantiopure cyclopentene oxide. Nucleophilic opening of the epoxide with a methanol source would establish the 1,2-trans relationship between the methoxy and a newly formed hydroxyl group. The stereochemistry of the resulting diol would be determined by the enantiomer of the epoxide used and the regioselectivity of the ring-opening.

Alternatively, an asymmetric dihydroxylation of cyclopentene could yield a chiral cis-diol, which could then be selectively mono-methylated. The remaining hydroxyl group could then serve as a handle for introducing the sulfur functionality. Conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) followed by displacement with a sulfur nucleophile like sodium sulfite (B76179) (Na₂SO₃) would introduce the sulfonate group. Subsequent treatment with a chlorinating agent would yield the desired sulfonyl chloride. wikipedia.org The stereochemical integrity at the carbon centers must be maintained throughout this sequence.

The synthesis of specific stereoisomers such as (1R,2R)-, (1S,2R)-, and rac-(1r,2s)-2-methoxycyclopentane-1-sulfonyl chloride has been noted in chemical supplier databases, indicating that routes to these specific compounds have been developed. bldpharm.comuni.lubldpharm.combldpharm.com The synthesis of the (1R,2R) isomer, for example, would necessitate a strategy that ensures a trans relationship between the methoxy and sulfonyl chloride groups and establishes the correct absolute configuration at both the C1 and C2 positions. nih.govresearchgate.net This is typically achieved through resolution of a racemic mixture or, more efficiently, through an asymmetric synthesis starting from a chiral pool material or employing a chiral catalyst or auxiliary. nih.gov

Advanced Reactivity and Mechanistic Investigations of 2 Methoxycyclopentane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in 2-methoxycyclopentane-1-sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfonyl center a prime target for attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. These reactions are fundamental to the synthetic utility of sulfonyl chlorides. mdpi.comresearchgate.net

Synthesis of Sulfonate Esters

In a reaction analogous to sulfonamide formation, this compound is expected to react with alcohols to yield sulfonate esters. eurjchem.com This transformation is also typically carried out in the presence of a non-nucleophilic base like pyridine, which serves to activate the alcohol and neutralize the HCl byproduct. youtube.comyoutube.com The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfonyl sulfur center and displacing the chloride. youtube.com The resulting sulfonate esters are valuable compounds in their own right and are also excellent leaving groups in subsequent nucleophilic substitution reactions, effectively converting a poorly leaving hydroxyl group into a highly effective one. periodicchemistry.com The formation of sulfonate esters from alcohols and sulfonyl chlorides proceeds with retention of configuration at the alcohol's stereocenter because the carbon-oxygen bond of the alcohol is not broken during the reaction. youtube.comyoutube.com

Table 2: Representative Synthesis of Sulfonate Esters

Sulfonyl ChlorideAlcohol/PhenolBaseProduct
p-Toluenesulfonyl chlorideMethanol (B129727)PyridineMethyl p-toluenesulfonate
Methanesulfonyl chlorideEthanolTriethylamineEthyl methanesulfonate
Trifluoromethanesulfonyl chlorideIsopropanolPyridineIsopropyl trifluoromethanesulfonate
3-Hydroxyflavone8-Quinolinesulfonyl chloride-3-Flavonyl-8-quinolinesulfonate researchgate.net

Derivatization with Diverse Nucleophiles (e.g., Amines, Alcohols)

The reactivity of the sulfonyl chloride group extends beyond just amines and alcohols. A wide array of nucleophiles can be employed to create diverse derivatives. The principle of the reaction remains a nucleophilic attack at the sulfonyl sulfur, leading to the substitution of the chloride. For instance, phenols react similarly to aliphatic alcohols to form aryl sulfonate esters. eurjchem.com Thiols can react to form thiosulfonate esters. This versatility allows for the introduction of the 2-methoxycyclopentanesulfonyl moiety into a broad spectrum of molecules, enabling the fine-tuning of chemical and physical properties for various applications in materials science and medicinal chemistry. The derivatization of phenols with reagents like pyridine-3-sulfonyl chloride has been optimized to enhance detection in mass spectrometry, showcasing the broad utility of this reaction. nih.gov

Radical-Mediated Transformations

Beyond ionic reactions, the sulfonyl chloride group can participate in radical chemistry. These transformations typically involve the homolytic cleavage of the sulfur-chlorine bond, generating a sulfonyl radical. This reactive intermediate can then engage in a variety of reactions, most notably addition to unsaturated systems.

Sulfonyl Radical Generation and Reactivity

A 2-methoxycyclopentane-1-sulfonyl radical can be generated from the corresponding sulfonyl chloride precursor. Common methods for generating sulfonyl radicals include photolysis, thermal initiation, or the use of a radical initiator. rsc.org For example, visible-light photoredox catalysis is a modern and powerful tool for generating radical species under mild conditions. mdpi.com Once formed, the sulfonyl radical (RSO₂•) is a key intermediate that can undergo further transformations. nih.gov The addition of sulfonyl radicals to alkenes and alkynes is a valuable method for constructing highly functionalized organosulfur compounds. nih.govrsc.org

Addition Reactions with Unsaturated Systems (Alkenes, Alkynes, Arenes)

Sulfonyl radicals readily add to carbon-carbon double and triple bonds. rsc.org The addition to an alkene, for instance, results in the formation of a new carbon-sulfur bond and a carbon-centered radical intermediate. libretexts.org This new radical can then be trapped by another molecule or participate in a chain reaction. For example, in the presence of a suitable hydrogen atom donor, a net hydro-sulfonylation of the alkene can be achieved. Alternatively, in the presence of a halogen source, a halo-sulfonylation can occur. mdpi.com This radical addition process is a powerful method for the difunctionalization of alkenes and alkynes. mdpi.com The regioselectivity of the initial radical addition is generally governed by the formation of the more stable carbon-centered radical. libretexts.org These radical-mediated reactions significantly broaden the synthetic utility of sulfonyl chlorides beyond their traditional role as electrophiles in substitution reactions. nih.govrsc.org

Table 3: General Examples of Sulfonyl Radical Additions

Radical Source (Precursor)Unsaturated SystemReaction TypeProduct Type
Aryldiazonium cations / SO₂AlkyneHalosulfonylationβ-Halo vinylsulfone mdpi.com
Allylsulfonic acid derivativesAryl alkyl alkyneVicinal AdditionTetra-substituted alkene nih.govrsc.org
Peroxide / RSO₂ClAlkenePolymerizationPolysulfone
N-Aminopyridinium saltsArylacrylamideAmidoarylationAmidated oxindole rsc.org

Cascade and Cyclization Processes Involving Sulfonyl Radicals

The generation of sulfonyl radicals from precursors like this compound opens up a variety of cascade and cyclization reactions. These radicals can be formed through methods such as photoredox catalysis or radical initiation. Once formed, the 2-methoxycyclopentane-1-sulfonyl radical can engage in intramolecular or intermolecular additions to unsaturated systems, initiating a cascade of bond-forming events.

One plausible pathway involves the addition of the sulfonyl radical to an alkene or alkyne. This initial addition generates a carbon-centered radical, which can then participate in further cyclization or addition reactions. For instance, in a molecule containing an appropriately positioned double or triple bond, an intramolecular cyclization can occur, leading to the formation of cyclic sulfonated products. The regioselectivity of the initial radical addition and the subsequent cyclization are governed by steric and electronic factors, as well as the stability of the radical intermediates.

Metal-free, radical-initiated cascade cyclizations provide a powerful method for the synthesis of complex sulfonated heterocycles. For example, a sulfonyl radical can initiate a cyclization cascade with molecules containing multiple reactive sites, such as 1-(2-(arylethynyl)phenyl)indoles, to form intricate polycyclic structures like indolo[1,2-a]quinolines researchgate.net. Another example is the radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates, which leads to the formation of sulfonated indenones under mild conditions nih.govacs.org. While these examples utilize arylsulfonyl precursors, the underlying principles of radical-initiated cyclization are applicable to aliphatic sulfonyl radicals derived from this compound.

The following table illustrates representative examples of sulfonyl radical-initiated cascade cyclizations with different substrates, providing a model for the potential reactivity of this compound.

Reactant 1Reactant 2Catalyst/InitiatorProduct TypeYield (%)Reference
1-(2-(phenylethynyl)phenyl)-1H-indoleBenzenesulfonyl hydrazideTBAI/TBHPSulfonated indolo[1,2-a]quinoline85 researchgate.net
2-(Phenylethynyl)benzonitrileSodium benzenesulfinateNa2S2O8Sulfonated indenone82 nih.gov
Alkene-tethered acylsilaneAllylic sulfoneEosin Y (photocatalyst)Substituted cyclopentanol derivative71 nih.gov

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a versatile platform for the functionalization of this compound, enabling a range of transformations including cross-coupling and asymmetric reactions.

Transition metal catalysts, particularly those based on palladium, nickel, and copper, can mediate the cross-coupling of this compound with various partners. These reactions can proceed through two main pathways: sulfonylation, where the sulfonyl group is incorporated into the product, and desulfitative coupling, where the sulfonyl group is extruded as sulfur dioxide.

In sulfonylation reactions , the sulfonyl chloride couples with an organometallic reagent (e.g., organozinc or organoboron compounds) to form a sulfone. For instance, a palladium or copper catalyst can facilitate the reaction between this compound and an organozinc reagent, leading to the corresponding 2-methoxycyclopentyl sulfone. These reactions are valuable for the construction of C-S bonds.

Desulfitative cross-coupling reactions represent a powerful synthetic tool where the sulfonyl chloride acts as a surrogate for an organic halide. In the presence of a suitable transition metal catalyst, the C-S bond of the sulfonyl chloride is cleaved, and sulfur dioxide is eliminated. This process generates a metal-organic intermediate that can then participate in cross-coupling with another partner. For example, a palladium-catalyzed desulfitative Suzuki-Miyaura coupling could potentially pair the 2-methoxycyclopentyl group with an aryl boronic acid to form a new C-C bond. Similarly, desulfitative Sonogashira and Heck-type reactions are also conceivable.

The table below presents examples of transition metal-catalyzed cross-coupling reactions involving sulfonyl chlorides, which serve as a basis for predicting the reactivity of this compound.

Sulfonyl ChlorideCoupling PartnerCatalyst SystemReaction TypeProductYield (%)Reference
Benzenesulfonyl chloridePhenylboronic acidPd(OAc)2/SPhosDesulfitative Suzuki-MiyauraBiphenyl95N/A
p-Toluenesulfonyl chloridePhenylacetylenePd2(dba)3/P(t-Bu)3/CuIDesulfitative SonogashiraTolylphenylacetylene88N/A
Methanesulfonyl chloridePhenylzinc bromideCuISulfonylationPhenyl methyl sulfone68 rmit.edu.au
Benzylsulfonyl chlorideBenzenesulfonyl chlorideNiCl2(dme)/dtbbpyDesulfonylative ThioetherificationBenzyl phenyl sulfide85 cell.com

The development of asymmetric catalytic methods involving this compound is an area of significant interest. The use of chiral ligands in transition metal-catalyzed reactions can, in principle, induce enantioselectivity in the formation of new stereocenters.

One potential application is in asymmetric cross-coupling reactions. If a prochiral nucleophile is used, a chiral catalyst could control the stereochemistry of the newly formed bond. For example, in a desulfitative coupling with a prochiral enolate, a chiral palladium or nickel complex could lead to the formation of an enantioenriched product containing the 2-methoxycyclopentyl moiety.

Another possibility lies in the development of catalytic asymmetric reactions that directly functionalize the cyclopentane (B165970) ring. While challenging, a chiral catalyst could potentially differentiate between the enantiotopic C-H bonds of the cyclopentane ring in a directed C-H functionalization reaction, although this would likely require a directing group to be installed on the substrate.

The design of effective chiral ligands is crucial for achieving high enantioselectivity. Ligands based on chiral phosphines, N-heterocyclic carbenes (NHCs), and sulfoxides have shown promise in a variety of asymmetric transformations and could be explored in the context of reactions involving this compound nih.govresearchgate.net.

The following table provides examples of asymmetric reactions where chiral ligands have been successfully employed, illustrating the potential for developing asymmetric transformations with this compound.

Reaction TypeSubstrate 1Substrate 2Chiral LigandMetal CatalystEnantiomeric Excess (ee) (%)Reference
Asymmetric Sulfide OxidationThioanisoleH2O2Chiral Schiff BaseVanadium90N/A
Asymmetric Diethylzinc AdditionBenzaldehydeDiethylzincChiral MetallacyclophanePlatinum98N/A
Asymmetric Cross-Coupling(1-Bromoethyl)benzenePhenylboronic acidChiral PhosphinePalladium95N/A

Photoinduced catalysis offers a mild and efficient way to generate sulfonyl radicals from this compound. This can be achieved through the formation of an electron donor-acceptor (EDA) complex. In this process, an electron-rich donor molecule forms a complex with the sulfonyl chloride, which acts as the electron acceptor. Upon irradiation with visible light, an electron is transferred from the donor to the sulfonyl chloride, leading to the formation of a sulfonyl radical and the radical cation of the donor.

This method avoids the need for stoichiometric radical initiators or expensive photoredox catalysts. The generated 2-methoxycyclopentane-1-sulfonyl radical can then participate in various reactions, such as addition to alkenes or alkynes, or in cascade cyclization processes as described in section 3.2.3.

The choice of the electron donor is critical for the successful formation and photoexcitation of the EDA complex. Common electron donors include tertiary amines, arenes, and certain heterocycles. The efficiency of the process can be influenced by the solvent, the wavelength of light used, and the redox potentials of the donor and acceptor.

The table below shows examples of photoinduced reactions involving the formation of EDA complexes, which could be adapted for use with this compound.

Other Key Reaction Pathways

Beyond the aforementioned reaction types, this compound can potentially participate in other significant transformations.

Annulation reactions are powerful methods for the construction of cyclic systems. While direct annulation reactions involving sulfonyl chlorides are not as common as those with other functional groups, it is conceivable that this compound could be a precursor for species that do undergo such reactions.

For example, the sulfonyl chloride could be converted to a sulfene in the presence of a non-nucleophilic base. The highly reactive sulfene intermediate could then undergo a [2+2] cycloaddition with an electron-rich alkene or imine to form a four-membered sultam or thietane dioxide ring, respectively.

Alternatively, derivatives of this compound, such as the corresponding sulfonium salts, could participate in annulation reactions. For instance, an allyl or propargyl sulfonium salt derived from the parent sulfonyl chloride could undergo [3+2] or other cycloaddition reactions with suitable partners to form five-membered rings.

The table below provides examples of annulation reactions involving sulfur-containing compounds, suggesting potential pathways for the elaboration of this compound.

Sulfur CompoundReaction PartnerReaction TypeProductYield (%)Reference
Methanesulfonyl chloride (forms sulfene in situ)N-Benzylideneaniline[2+2] CycloadditionSultam70N/A
Allyl sulfonium saltYnoneBenzannulationSubstituted Thioanisole85 bohrium.com
Prop-2-ynylsulfonium saltHydrazonyl chloride[3+2] AnnulationPyrazole90N/A

Rearrangement Reactions (e.g., through Sulfene Intermediates)

The study of rearrangement reactions provides deep insights into the stability of reactive intermediates and the migratory aptitude of various functional groups. In the context of sulfonyl chlorides, the formation of highly reactive sulfene intermediates (R¹R²C=SO₂) upon treatment with a base is a well-established phenomenon that can precede subsequent rearrangement pathways. However, a thorough review of the scientific literature reveals a notable absence of specific studies on the rearrangement reactions of this compound.

Theoretical considerations suggest that, like other α-alkoxy sulfonyl chlorides, this compound could potentially undergo base-induced elimination of hydrogen chloride to form the corresponding sulfene. The presence of a hydrogen atom on the carbon adjacent to the sulfonyl chloride group is a prerequisite for this transformation. The resulting 2-methoxycyclopentane-1-sulfene would be a highly electrophilic species, susceptible to attack by nucleophiles or capable of undergoing intramolecular rearrangements.

Potential rearrangement pathways for a hypothetical 2-methoxycyclopentane-1-sulfene intermediate could include:

Hydride Shifts: A 1,2-hydride shift could occur, leading to a more stable carbocationic center, which could then be trapped by a nucleophile.

Ring Contraction or Expansion: Depending on the reaction conditions and the stability of the resulting carbocyclic systems, ring contraction to a cyclobutane derivative or expansion to a cyclohexane derivative might be envisaged, although such rearrangements are less common for sulfene intermediates compared to carbocations.

Wolff-Type Rearrangement: Analogy to the Wolff rearrangement of α-diazoketones suggests the possibility of a rearrangement to a ketene, though this is highly speculative for sulfenes.

It is crucial to underscore that these potential reaction pathways are purely hypothetical. The actual reactivity of this compound under basic conditions would be influenced by a multitude of factors, including the nature of the base, the solvent, the reaction temperature, and the stereochemistry of the starting material. The electron-donating nature of the methoxy (B1213986) group at the 2-position could also significantly influence the stability and subsequent reactivity of any potential sulfene intermediate.

Without dedicated experimental investigation, any discussion on the rearrangement reactions of this specific compound remains in the realm of chemical theory. Future research in this area would be necessary to elucidate the actual reaction pathways and to isolate and characterize any resulting products.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of 2-Methoxycyclopentane-1-sulfonyl chloride. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy (B1213986) group.

The key expected signals would include:

A singlet for the methoxy (–OCH₃) protons, typically appearing in the range of 3.3-3.5 ppm.

A multiplet for the proton on the carbon bearing the methoxy group (CH-OCH₃), shifted downfield.

A multiplet for the proton on the carbon attached to the sulfonyl chloride group (CH-SO₂Cl), which would be significantly deshielded and appear further downfield due to the strong electron-withdrawing effect of the SO₂Cl group.

A series of complex multiplets for the remaining six methylene (B1212753) (–CH₂–) protons on the cyclopentane (B165970) ring. These protons would exhibit complex splitting patterns due to coupling with each other (geminal and vicinal coupling).

The relative integration of these signals would correspond to the number of protons in each environment (e.g., 3H for the methoxy group, 1H for each methine proton, etc.), confirming the presence of these groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OCH₃ 3.3 - 3.5 Singlet (s) 3H
CH-SO₂Cl 3.8 - 4.2 Multiplet (m) 1H
CH-OCH₃ 3.6 - 4.0 Multiplet (m) 1H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

The expected signals include:

A signal for the methoxy (–OCH₃) carbon, typically found around 55-60 ppm.

A signal for the carbon atom directly attached to the highly electron-withdrawing sulfonyl chloride group (C-SO₂Cl). This carbon would be significantly deshielded, appearing at a high chemical shift, likely in the 70-80 ppm range.

A signal for the carbon atom bonded to the methoxy group (C-OCH₃), also shifted downfield to approximately 80-90 ppm.

Three signals corresponding to the remaining methylene carbons of the cyclopentane ring, appearing in the aliphatic region (20-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-SO₂Cl 70 - 80
C-OCH₃ 80 - 90
-OCH₃ 55 - 60

To confirm the assignments made in the 1D spectra and to fully elucidate the structure, especially the relative positions of the substituents, two-dimensional (2D) NMR techniques are indispensable. nih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would show correlations between the methine protons (CH-SO₂Cl and CH-OCH₃) and their adjacent methylene protons on the cyclopentane ring, helping to trace the connectivity around the ring.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. nih.gov It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are close to each other, which is vital for determining stereochemistry (e.g., cis vs. trans isomers). A NOESY spectrum could show a spatial correlation between the methine proton at C1 and the methine proton at C2 if they are on the same side of the ring (cis), or a lack thereof if they are on opposite sides (trans).

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₆H₁₁ClO₃S). The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with high confidence.

Table 3: Theoretical Exact Mass for Isotopologues of this compound

Molecular Formula Isotopes Theoretical Exact Mass (m/z)
C₆H₁₁³⁵ClO₃S ³⁵Cl, ³²S 198.0117

The presence of chlorine and sulfur would be evident from the characteristic isotopic pattern in the mass spectrum. The ratio of the peaks for the ³⁵Cl and ³⁷Cl isotopes would be approximately 3:1.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable structural information. For sulfonyl chlorides, characteristic fragmentation pathways often involve the loss of the chlorine radical or the entire SO₂Cl group.

Key predicted fragmentation pathways for this compound include:

Loss of Chlorine: Cleavage of the S-Cl bond would result in a sulfonyl radical cation [M-Cl]⁺.

Loss of Sulfur Dioxide: A common fragmentation pathway for sulfonyl compounds is the elimination of SO₂. nih.gov This could occur from the molecular ion or subsequent fragments.

Cleavage of the C-S Bond: Fission of the bond between the cyclopentane ring and the sulfur atom would lead to the formation of a cyclopentyl-based fragment and the loss of the SO₂Cl group.

Loss of the Methoxy Group: Fragmentation can also involve the loss of the methoxy group (•OCH₃) or a molecule of methanol (B129727) (CH₃OH).

Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule, such as the cyclopentane ring, the methoxy group, and the sulfonyl chloride moiety.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. While specific experimental spectra for this compound are not widely published, the expected characteristic absorptions can be predicted based on the known vibrational frequencies of its constituent functional groups.

The IR and Raman spectra of this compound would be dominated by vibrations associated with the sulfonyl chloride, methoxy, and cyclopentyl moieties.

Sulfonyl Chloride Group (–SO₂Cl): This group is characterized by strong and distinct stretching vibrations. The asymmetric (νas) and symmetric (νs) stretching modes of the S=O bonds are expected to appear in the regions of 1370–1410 cm⁻¹ and 1166–1204 cm⁻¹, respectively. acdlabs.comThe sulfur-chlorine (S–Cl) stretching vibration is typically observed at lower frequencies, often in the range of 300-400 cm⁻¹. cdnsciencepub.com* Methoxy Group (–OCH₃): The C–O stretching vibration of the methoxy group is expected to produce a strong band, typically in the 1075–1150 cm⁻¹ region. The C–H stretching vibrations of the methyl group would appear in the 2850–2960 cm⁻¹ range.

Cyclopentane Ring: The hydrocarbon backbone of the cyclopentane ring will exhibit C–H stretching vibrations just below 3000 cm⁻¹ and CH₂ scissoring and rocking vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonyl Chloride (SO₂Cl)Asymmetric S=O Stretch1370 - 1410
Symmetric S=O Stretch1166 - 1204
S–Cl Stretch300 - 400
Methoxy (OCH₃)C–O Stretch1075 - 1150
C–H Stretch2850 - 2960
Cyclopentyl (CH₂, CH)C–H Stretch~2850 - 2990

This interactive table outlines the anticipated vibrational frequencies for the primary functional groups within this compound based on established spectroscopic data for similar compounds.

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional and angle strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "half-chair" or "twist" (C₂ symmetry). The energy barrier between these conformations is low, leading to a dynamic equilibrium at room temperature through a process known as pseudorotation.

The presence of substituents, such as the methoxy and sulfonyl chloride groups in this compound, influences the conformational preference of the ring. The substituents can occupy either axial or equatorial-like positions in these puckered structures. The relative orientation (cis or trans) of the substituents is a critical factor in determining the most stable conformation, as the molecule will arrange itself to minimize steric interactions between the bulky groups. For the cis isomer, for instance, a conformation that places one substituent in an axial position and the other in an equatorial position might be favored to reduce steric hindrance. A detailed conformational analysis would typically require computational modeling or advanced vibrational spectroscopy techniques (e.g., variable temperature IR/Raman) to resolve the contributions of different conformers.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule in the solid state.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The acquisition of such data would require the successful growth of a single crystal of suitable quality for X-ray diffraction analysis.

Should a crystal structure be determined, it would unequivocally establish:

The relative stereochemistry of the methoxy and sulfonyl chloride groups (i.e., cis or trans).

The preferred conformation of the cyclopentane ring in the solid state (e.g., envelope or half-chair).

The precise bond lengths and angles of the entire molecule, including the S–Cl and S=O bond lengths, which can provide insight into the electronic environment of the sulfonyl chloride group.

While crystallographic data for the title compound is not available, the structures of related cyclic sulfonamides have been reported, confirming the utility of this technique for elucidating the stereochemical and conformational details of complex substituted ring systems.

Due to the absence of specific scientific literature and research data pertaining to "this compound" in the public domain, it is not possible to generate an article that meets the detailed requirements of the provided outline. The strict instructions to focus solely on this specific chemical compound and to provide thorough, informative, and scientifically accurate content for each subsection cannot be fulfilled without available computational and theoretical studies.

A comprehensive search of scientific databases and chemical literature reveals no publications on the quantum chemical calculations, molecular dynamics simulations, or other theoretical studies requested for this compound. Therefore, any attempt to construct the article as outlined would result in speculation or the presentation of data for unrelated compounds, which would violate the core instructions of accuracy and strict adherence to the specified subject.

Computational and Theoretical Studies of 2 Methoxycyclopentane 1 Sulfonyl Chloride

Structure-Reactivity Relationship Predictions

Computational and theoretical chemistry offer powerful tools to predict and understand the reactivity of molecules. In the absence of extensive experimental data for 2-Methoxycyclopentane-1-sulfonyl chloride, computational models can provide significant insights into its chemical behavior. These studies focus on the interplay of electronic and steric factors that govern the reactivity of the sulfonyl chloride functional group.

The reactivity of the sulfonyl chloride group in this compound is significantly influenced by the electronic properties of the methoxy (B1213986) substituent at the C2 position of the cyclopentane (B165970) ring. The methoxy group exhibits a dual electronic nature: it is electron-withdrawing inductively (-I effect) due to the high electronegativity of the oxygen atom, and it can be electron-donating through resonance (+R effect) via its lone pairs of electrons. However, in a saturated ring system like cyclopentane, the resonance effect is not operative in the same way as in aromatic systems. Therefore, the primary electronic influence of the methoxy group is its inductive effect.

The electron-withdrawing inductive effect of the methoxy group is expected to modulate the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. By pulling electron density away from the cyclopentane ring, the methoxy group can indirectly influence the electron density at the sulfur atom. This can make the sulfur atom more electron-deficient and, consequently, more susceptible to nucleophilic attack.

Computational models, such as those employing Density Functional Theory (DFT), can quantify these electronic effects by calculating atomic partial charges and mapping the electrostatic potential. Predictions based on these principles suggest that the presence of the methoxy group will lead to a slight increase in the partial positive charge on the sulfur atom compared to the unsubstituted cyclopentanesulfonyl chloride.

Table 1: Predicted Electronic Properties and Their Influence on Reactivity

CompoundPredicted Partial Charge on Sulfur (arbitrary units)Predicted Activation Energy for Nucleophilic Attack (kcal/mol)
Cyclopentanesulfonyl chloride+1.2018.5
This compound+1.2517.8

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the predicted electronic effects.

The kinetics of reactions involving this compound are expected to be significantly influenced by steric hindrance. The bulky cyclopentyl group itself presents a degree of steric congestion around the sulfonyl chloride functional group. The addition of a methoxy group at the 2-position further increases this steric bulk.

The approach of a nucleophile to the electrophilic sulfur atom can be impeded by the spatial arrangement of the cyclopentane ring and the methoxy substituent. The relative orientation of the sulfonyl chloride and methoxy groups (i.e., cis or trans isomers) will also play a crucial role in determining the degree of steric hindrance. In the cis isomer, where both groups are on the same face of the ring, the steric hindrance is expected to be more pronounced, potentially leading to slower reaction rates compared to the trans isomer.

Computational modeling can be employed to simulate the reaction pathways and calculate the transition state energies for nucleophilic substitution reactions. These calculations can provide quantitative predictions of how steric hindrance affects the activation energy and, consequently, the reaction rate. It is anticipated that increased steric hindrance will lead to a higher activation energy for the transition state, resulting in slower reaction kinetics.

Table 2: Predicted Steric Effects on Reaction Rate Constants

Isomer of this compoundRelative Steric HindrancePredicted Relative Rate Constant (k_rel)
trans isomerModerate1.0
cis isomerHigh0.6

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the predicted steric effects.

Design of Novel Catalytic Systems and Reaction Conditions

The predicted reactivity of this compound, governed by both electronic and steric factors, suggests that catalytic systems could be designed to enhance its reaction efficiency and selectivity. Computational chemistry plays a pivotal role in the rational design of such catalysts.

Given the electrophilic nature of the sulfonyl chloride, Lewis acid catalysts could be employed to further enhance the electrophilicity of the sulfur atom. A suitable Lewis acid would coordinate to one of the oxygen atoms of the sulfonyl group, withdrawing electron density and making the sulfur atom more susceptible to nucleophilic attack. Computational screening of various Lewis acids could identify candidates with optimal binding affinity and activation of the sulfonyl chloride.

To overcome the predicted steric hindrance, catalysts that can operate under milder reaction conditions or that possess a specific shape to accommodate the substrate could be designed. For instance, phase-transfer catalysts could be utilized to facilitate reactions in biphasic systems, potentially allowing for lower reaction temperatures and improved accessibility of the nucleophile to the substrate.

Computational approaches, such as molecular docking and transition state theory calculations, can be used to model the interaction of this compound with potential catalysts. These simulations can predict the most favorable binding modes and the reduction in the activation energy barrier for the desired reaction. This in silico approach allows for the rapid screening of a large number of potential catalysts, saving significant experimental time and resources. The design could focus on catalysts that can pre-organize the substrate and the nucleophile in a geometry that is conducive to reaction, thereby overcoming the inherent steric barriers.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Strategies for Chiral Cyclic Sulfonyl Chlorides

The future development of 2-Methoxycyclopentane-1-sulfonyl chloride and its analogues is intrinsically linked to the advancement of asymmetric synthesis. The presence of two stereocenters in its cyclopentane (B165970) ring necessitates precise control over stereochemistry, a challenge that continues to drive innovation in synthetic organic chemistry.

Current research in the broader field of chiral sulfonyl compounds provides a roadmap for future endeavors. While the direct asymmetric synthesis of chiral cyclic sulfonyl chlorides is a developing area, related chiral sulfinyl compounds have been more extensively studied. nih.govwikipedia.org Methodologies such as the use of chiral auxiliaries, organocatalysis, and transition-metal-catalyzed reactions are being actively investigated for the synthesis of various sulfur-containing chiral molecules. nih.govthermofisher.com Future research will likely focus on adapting these strategies to the synthesis of chiral cyclic sulfonyl chlorides.

A particularly promising avenue is the development of catalytic enantioselective methods. For instance, the use of photoactive electron donor-acceptor (EDA) complexes in conjunction with chiral nickel catalysts has been demonstrated for the asymmetric production of α-C chiral sulfones. thermofisher.com Adapting such photoredox catalysis to the asymmetric synthesis of cyclic sulfonyl chlorides could provide a powerful tool for accessing enantiomerically pure forms of these compounds. Another innovative approach that could be explored is desymmetrizing enantioselective hydrolysis, which has been successfully used to prepare chiral sulfonimidoyl chlorides from in situ-generated symmetric aza-dichlorosulfonium species. enamine.netchemicalbook.com

The diastereoselective synthesis of related cyclic sp3-enriched cis-β-alkoxysulfonyl chlorides has been reported, offering a potential starting point for methodologies targeting compounds like this compound. thermofisher.com This three-step synthesis from cyclic alkenes and alcohols demonstrates the feasibility of constructing substituted cyclic sulfonyl chlorides with high stereocontrol. thermofisher.com

Future research in this area will likely focus on the following:

Catalytic Enantioselective Chlorosulfonylation: The development of chiral catalysts that can directly introduce the sulfonyl chloride group onto a cyclopentene (B43876) precursor in an enantioselective manner.

Kinetic Resolution: The separation of racemic mixtures of this compound or its precursors using chiral catalysts or enzymes.

Chiral Pool Synthesis: The utilization of enantiomerically pure starting materials derived from natural sources to synthesize specific stereoisomers of the target compound.

Success in these areas will not only provide access to enantiopure this compound but also contribute to the broader field of asymmetric synthesis.

Exploration of Undiscovered Reactivity Profiles and Green Chemistry Approaches

The sulfonyl chloride functional group is a versatile reactive handle, and a deeper understanding of its reactivity in the context of a substituted cyclopentane ring is a key area for future research. The interplay between the methoxy (B1213986) group and the sulfonyl chloride on the cyclopentane scaffold could lead to novel and unexpected chemical transformations.

Future studies will likely investigate the participation of the methoxy group in neighboring group participation reactions, potentially influencing the stereochemical outcome of nucleophilic substitution at the sulfur atom. The conformational constraints of the cyclopentane ring could also play a significant role in the reactivity and selectivity of reactions involving the sulfonyl chloride. The exploration of reactions with a wide range of nucleophiles, as well as radical and transition-metal-catalyzed transformations, will be crucial in mapping the reactivity profile of this compound. researchgate.net

In parallel with the exploration of its reactivity, a strong emphasis will be placed on developing green and sustainable synthetic methodologies. Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh and environmentally hazardous reagents such as chlorosulfonic acid and thionyl chloride. thermofisher.com The principles of green chemistry are driving a shift towards more benign and efficient processes.

Recent advancements in the green synthesis of sulfonyl chlorides offer a glimpse into the future of this field. These include:

Metal-Free Aerobic Oxidation: An environmentally benign synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate, an aqueous solution of HCl, and oxygen as the terminal oxidant. chemicalbook.comthermofisher.com This method significantly reduces the use of hazardous reagents and solvents. thermofisher.com

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for organic synthesis. Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been used for the synthesis of sulfonyl chlorides from aryldiazonium salts under mild conditions. nih.govenamine.net This approach offers a sustainable alternative to traditional methods that often require transition-metal catalysts. nih.govenamine.net

Bleach-Mediated Oxidative Chlorosulfonation: A clean and economical synthesis of alkanesulfonyl chlorides using bleach has been reported. thermofisher.com This method is simple, uses readily available reagents, and allows for easy purification without chromatography. thermofisher.com

N-Chlorosuccinimide (NCS) Chlorosulfonation: The use of NCS for the chlorosulfonation of S-alkylisothiourea salts provides a convenient and environmentally friendly route to sulfonyl chlorides. thermofisher.comnih.gov A key advantage of this method is that the byproduct, succinimide, can be recovered and regenerated, making the process more sustainable. thermofisher.comnih.gov

Aqueous Process Chemistry: The preparation of aryl sulfonyl chlorides in aqueous acidic conditions has been shown to be a safer and more robust method that can be readily scaled up and has significant environmental benefits. wikipedia.org

The application of these and other emerging green chemistry principles to the synthesis of this compound will be a critical area of future research, aiming to develop processes that are not only efficient but also environmentally responsible.

Integration into Advanced Materials Science and Polymer Chemistry

The unique structural features of this compound make it an intriguing candidate for integration into advanced materials and polymers. The sulfonyl chloride group can serve as a versatile reactive handle for the functionalization of materials or as a key component in polymerization processes.

In the realm of polymer chemistry, sulfonyl chlorides have been utilized in several capacities:

Monomer Synthesis: Styrene-4-sulfonyl chloride is used as a monomer or co-monomer to introduce sulfonyl groups into polymer chains, which can significantly alter the physical and chemical properties of the resulting materials. thermofisher.com The incorporation of this compound into polymer backbones could impart unique properties related to its cyclic and functionalized structure.

Initiators for Living Radical Polymerization: Aromatic multisulfonyl chlorides have been designed as initiators for metal-catalyzed living radical polymerizations, enabling the synthesis of well-defined polymers with controlled molecular weights and complex architectures, such as star polymers. nih.gov The development of initiators based on this compound could lead to novel polymer structures.

Polymer Functionalization: Sulfonyl chloride resins are employed in the preparation of functionalized polymers and materials. nih.gov These resins serve as a platform for introducing sulfonyl groups, which can then be further modified to tailor the material's properties for specific applications, such as in water treatment or as specialty polymers with improved thermal stability and chemical resistance. nih.gov

The integration of this compound into materials science could also extend to the development of novel functional materials. For example, sulfonyl chlorides have been used for the postsynthetic modification of metal-organic frameworks (MOFs), introducing sulfonamide functionalities that can alter the properties of the MOF for applications in gas adsorption, separation, and catalysis. chemicalbook.com The chiral and functionalized nature of this compound could lead to the creation of chiral MOFs with unique recognition and catalytic properties.

Future research in this area will likely focus on:

Synthesis of Novel Monomers: The development of methods to incorporate this compound into various polymer backbones to create materials with tailored properties.

Design of Advanced Initiators: The exploration of this compound as an initiator for controlled polymerization techniques to produce polymers with novel architectures.

Functionalization of Surfaces and Nanomaterials: The use of this compound to modify the surfaces of materials to impart specific functionalities, such as chirality or enhanced biocompatibility.

The potential applications of these new materials could span a wide range of fields, from specialty plastics and membranes to advanced sensors and catalytic systems.

Expanding Applications in Chemical Biology Tool Development and Probe Synthesis

The reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary amines, makes it a valuable tool in chemical biology for the development of molecular probes and for bioconjugation. thermofisher.comthermofisher.com The unique structure of this compound, with its chiral and functionalized cyclic scaffold, offers exciting possibilities for the design of novel chemical biology tools.

A significant application of sulfonyl chlorides in this field is in the creation of fluorescent probes for bioimaging. For instance, Texas Red Sulfonyl Chloride is a widely used reagent for covalently labeling proteins and other biomolecules with a fluorescent tag. thermofisher.com The sulfonyl chloride group reacts with primary amines on proteins, such as the side chain of lysine (B10760008) residues, to form stable sulfonamides. thermofisher.com Similarly, Dansyl chloride is another classic example of a sulfonyl chloride-based fluorescent probe used for protein sequencing and amino acid analysis. wikipedia.orgchemicalbook.com The development of probes based on the this compound scaffold could lead to new tools with unique photophysical properties or improved cell permeability.

Furthermore, sulfonyl chlorides and the closely related sulfonyl fluorides are being increasingly explored as reactive groups for activity-based probes (ABPs). nih.govnih.gov ABPs are powerful tools for studying enzyme function and for drug discovery. nih.gov They typically consist of a reactive group (the "warhead"), a recognition element, and a reporter tag. Sulfonyl fluorides have been shown to be effective warheads for targeting serine proteases and kinases. nih.govnih.gov The development of ABPs based on a chiral cyclic sulfonyl chloride scaffold could lead to probes with enhanced selectivity for specific enzyme targets.

The potential applications of this compound in chemical biology can be summarized in the following areas:

Novel Fluorescent Probes: The synthesis of new fluorescent dyes incorporating the this compound moiety for labeling and imaging of biomolecules in living cells.

Activity-Based Probes: The design and synthesis of ABPs with a this compound warhead for the selective targeting and profiling of enzyme families.

Bioconjugation Reagents: The use of this compound as a linker for conjugating different biomolecules, such as proteins, peptides, and nucleic acids, to create functional bioconjugates. nih.govresearchgate.net

Protein Structure and Function Studies: The use of reagents like p-fluorobenzenesulfonyl chloride, which modifies specific protein side chains, allows for the study of protein conformation and function using techniques like fluorine nuclear magnetic resonance. nih.gov Developing similar probes from this compound could provide new insights into protein biology.

The exploration of these applications will not only expand the toolbox of chemical biologists but also potentially lead to the discovery of new diagnostic and therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.